2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide
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Overview
Description
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is a synthetic organic compound with a unique structure that includes a pyrazole ring substituted with a bromine atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with 2-amino-2-methylpropanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxylated product .
Scientific Research Applications
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide
- 2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)-2-methylpropanamide
- 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)-2-methylpropanamide
Uniqueness
The presence of the bromine atom in 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide distinguishes it from its analogs. Bromine’s size and electronegativity can significantly influence the compound’s reactivity and biological activity, making it unique among similar compounds .
Properties
Molecular Formula |
C7H11BrN4O |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13) |
InChI Key |
QLFIFHSHSQFRND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)N)N |
Origin of Product |
United States |
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